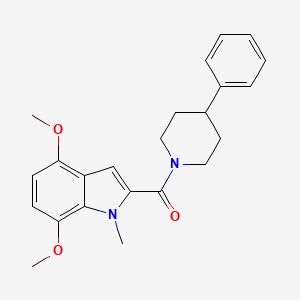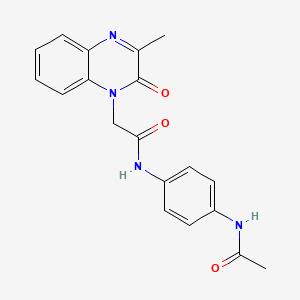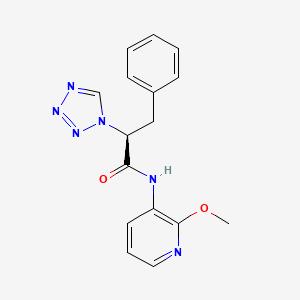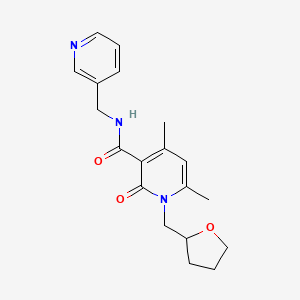![molecular formula C19H19N5O4 B10986507 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10986507.png)
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a benzimidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the furan and benzimidazole groups through various coupling reactions. Key steps may include:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural or its derivatives.
Benzimidazole Coupling: The benzimidazole moiety can be coupled to the imidazolidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation Products: Furanones, hydroxyfurans.
Reduction Products: Imidazolidines.
Substitution Products: Various substituted benzimidazoles.
Scientific Research Applications
3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(2-FURYLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE shares structural similarities with other imidazolidinone and benzimidazole derivatives, such as:
Uniqueness
Unique Structural Features: The combination of the furan, imidazolidinone, and benzimidazole moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
Distinct Biological Activities: Its specific interactions with molecular targets and pathways may result in unique therapeutic effects not observed with other similar compounds.
Properties
Molecular Formula |
C19H19N5O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H19N5O4/c1-23-11-20-15-9-12(4-6-16(15)23)21-17(25)7-5-14-18(26)24(19(27)22-14)10-13-3-2-8-28-13/h2-4,6,8-9,11,14H,5,7,10H2,1H3,(H,21,25)(H,22,27) |
InChI Key |
UIMCIAKRLKRLJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylsulfamoyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10986428.png)

![methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate](/img/structure/B10986434.png)
![Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate](/img/structure/B10986439.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986445.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986450.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B10986470.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10986486.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10986489.png)
![2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10986493.png)

